6-Hydroxy-1-methyl-2,3-dihydroindole-5-carbaldehyde
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Overview
Description
6-Hydroxy-1-methyl-2,3-dihydroindole-5-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
6-Hydroxy-1-methyl-2,3-dihydroindole-5-carbaldehyde, also known as 6-Hydroxy-1-methylindoline-5-carbaldehyde, is a derivative of the indole family . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that contribute to their biological activities . These interactions can lead to the treatment of various disorders in the human body, including cancer cells and microbes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Indole derivatives are known to exhibit various biologically vital properties . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors, including the conditions under which they are synthesized .
Preparation Methods
The synthesis of 6-Hydroxy-1-methyl-2,3-dihydroindole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
6-Hydroxy-1-methyl-2,3-dihydroindole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different hydroxyindole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Hydroxy-1-methyl-2,3-dihydroindole-5-carbaldehyde has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex indole derivatives.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
6-Hydroxy-1-methyl-2,3-dihydroindole-5-carbaldehyde is unique due to its specific functional groups and structure. Similar compounds include other hydroxyindole derivatives and indole-3-carbaldehyde. These compounds share some chemical properties but differ in their biological activities and applications .
Properties
IUPAC Name |
6-hydroxy-1-methyl-2,3-dihydroindole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11-3-2-7-4-8(6-12)10(13)5-9(7)11/h4-6,13H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBTYLPOFPHBHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C21)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1515517-77-7 |
Source
|
Record name | 6-hydroxy-1-methyl-2,3-dihydro-1H-indole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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